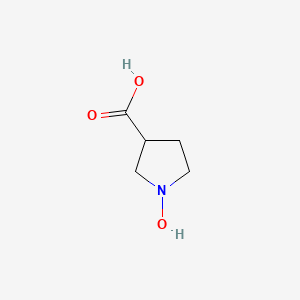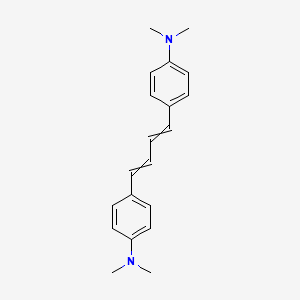![molecular formula C11H21NO4 B14257812 Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- CAS No. 169778-69-2](/img/structure/B14257812.png)
Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two tert-butylperoxy groups attached to a propanenitrile backbone, making it a valuable reagent in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- typically involves the reaction of propanenitrile with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a peroxy intermediate, which subsequently reacts with the nitrile group to form the final compound.
Industrial Production Methods
In industrial settings, the production of Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The tert-butylperoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products Formed
Oxidation: Formation of oxides and peroxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles and other derivatives.
Applications De Recherche Scientifique
Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a prodrug in pharmaceutical research.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a cross-linking agent in rubber manufacturing.
Mécanisme D'action
The mechanism of action of Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy groups. These ROS can interact with various molecular targets, leading to oxidative stress and cellular damage. In biological systems, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering cell death pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl peroxide: Similar in structure but lacks the nitrile group.
tert-Butyl hydroperoxide: Contains only one peroxy group.
Isobutyronitrile: Similar nitrile group but lacks peroxy groups.
Uniqueness
Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- is unique due to the presence of both nitrile and peroxy groups, which confer distinct reactivity and applications. Its ability to generate ROS makes it valuable in both synthetic and biological contexts, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
169778-69-2 |
|---|---|
Formule moléculaire |
C11H21NO4 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2,3-bis(tert-butylperoxy)propanenitrile |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)15-13-8-9(7-12)14-16-11(4,5)6/h9H,8H2,1-6H3 |
Clé InChI |
CJDDIHOJOZIKLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOCC(C#N)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


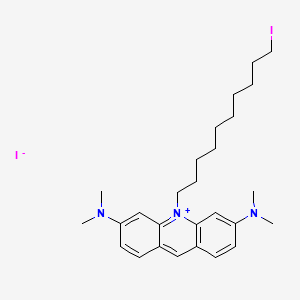
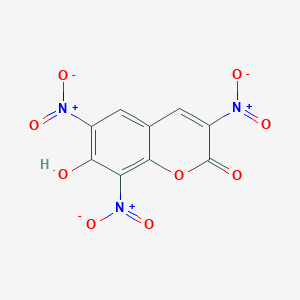
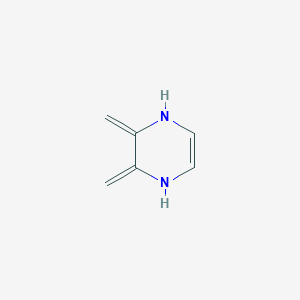
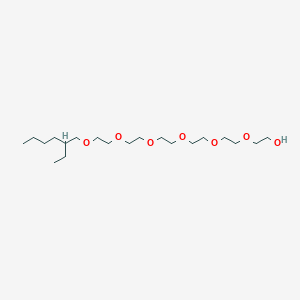
![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)
![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)
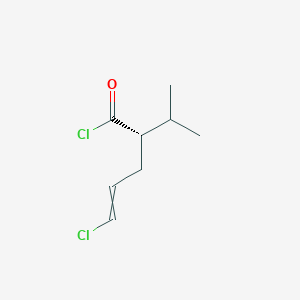
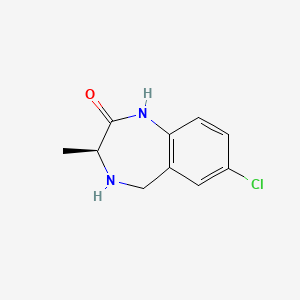
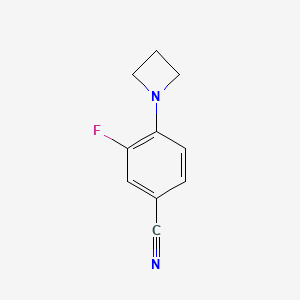
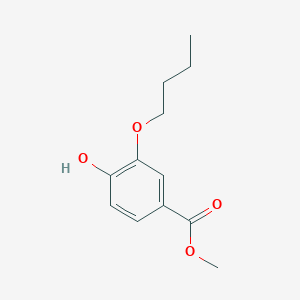
![5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14257777.png)
